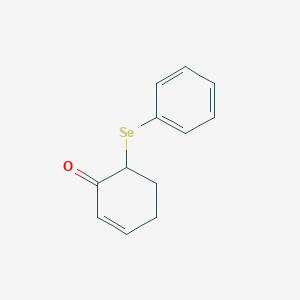
6-(Phenylselanyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Phenylselanyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a phenylselanyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylselanyl)cyclohex-2-en-1-one typically involves the introduction of a phenylselanyl group to a cyclohexenone precursor. One common method is the reaction of cyclohex-2-en-1-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phenylselenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Phenylselanyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to form the corresponding cyclohexenol derivative.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the phenylselanyl group.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Cyclohexenol derivatives.
Substitution: Various substituted cyclohexenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Phenylselanyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance. This can lead to the modulation of signaling pathways involved in oxidative stress and apoptosis. The compound’s ability to form reactive intermediates also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the phenylselanyl group.
3-Phenylcyclohex-2-en-1-one: A similar compound with a phenyl group at the 3-position instead of the 6-position.
6-Phenylselanylcyclohex-2-en-1-ol: A related compound with a hydroxyl group at the 1-position.
Uniqueness
6-(Phenylselanyl)cyclohex-2-en-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties This group can participate in redox reactions, making the compound useful in studies related to oxidative stress and redox biology
Eigenschaften
CAS-Nummer |
127489-35-4 |
|---|---|
Molekularformel |
C12H12OSe |
Molekulargewicht |
251.19 g/mol |
IUPAC-Name |
6-phenylselanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-4,6-8,12H,5,9H2 |
InChI-Schlüssel |
NKLPSEHZAHVSLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
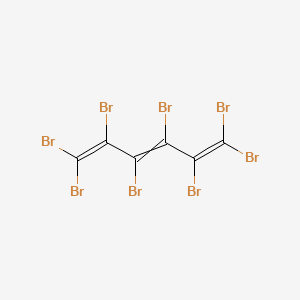
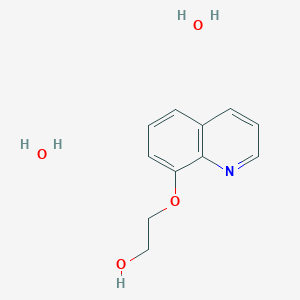
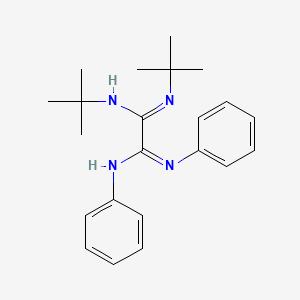
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

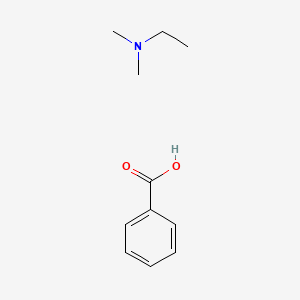

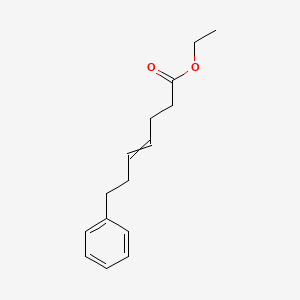
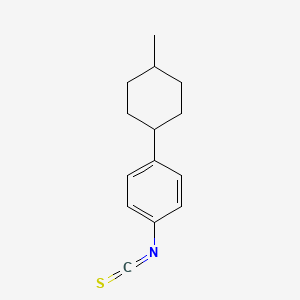
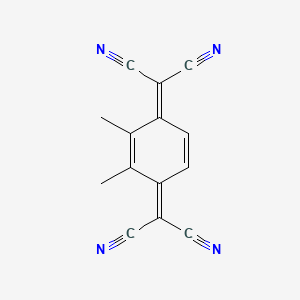
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
